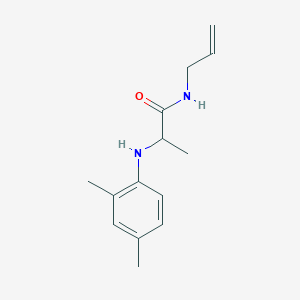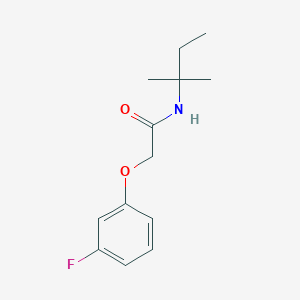
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide is an organic compound that belongs to the class of acetamides It features a fluorophenoxy group and a tert-pentyl group attached to the acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide typically involves the reaction of 3-fluorophenol with an appropriate acylating agent to form the 3-fluorophenoxy intermediate. This intermediate is then reacted with tert-pentylamine under suitable conditions to yield the final product. Common reagents and conditions may include:
Reagents: 3-fluorophenol, acylating agent (e.g., acetic anhydride), tert-pentylamine.
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature control.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the amide group to amine.
Substitution: Halogen substitution reactions on the fluorophenoxy ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogen-substituted derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity and selectivity, while the tert-pentyl group can influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenoxy)-N-(tert-pentyl)acetamide: Similar structure with the fluorine atom at the para position.
2-(3-Chlorophenoxy)-N-(tert-pentyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(3-Fluorophenoxy)-N-(tert-butyl)acetamide: Similar structure with a tert-butyl group instead of tert-pentyl.
Uniqueness
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide is unique due to the specific positioning of the fluorine atom and the tert-pentyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
属性
分子式 |
C13H18FNO2 |
|---|---|
分子量 |
239.29 g/mol |
IUPAC 名称 |
2-(3-fluorophenoxy)-N-(2-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C13H18FNO2/c1-4-13(2,3)15-12(16)9-17-11-7-5-6-10(14)8-11/h5-8H,4,9H2,1-3H3,(H,15,16) |
InChI 键 |
DFYDCRIXCDYJPO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)NC(=O)COC1=CC(=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
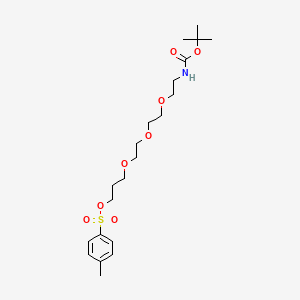
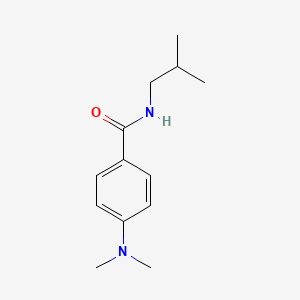
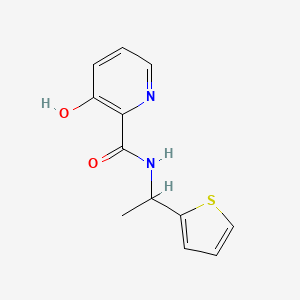
![3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
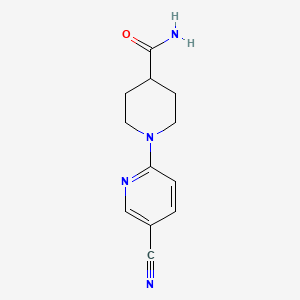
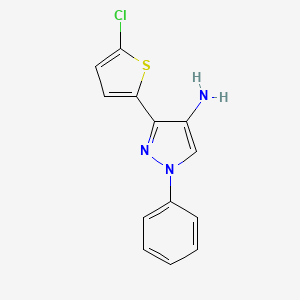
![3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14903075.png)
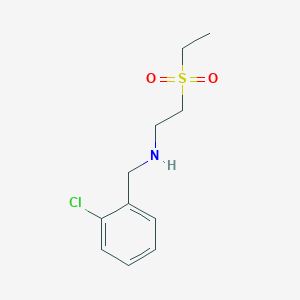

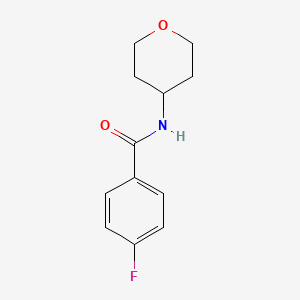
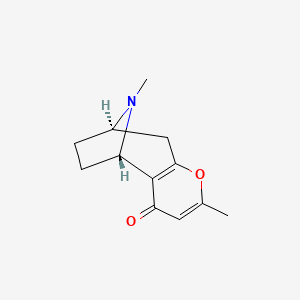
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)
